molecular formula C10H10Cl2N2O3 B009723 1-(4-Nitrophenyl)-2-dichloroacetamidoethane CAS No. 102904-25-6

1-(4-Nitrophenyl)-2-dichloroacetamidoethane

Cat. No. B009723
M. Wt: 277.1 g/mol
InChI Key: DUDPYHGWFFLHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenyl)-2-dichloroacetamidoethane, also known as NDAE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane involves the inhibition of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis. This inhibition leads to the disruption of bacterial and fungal cell membranes, ultimately leading to cell death.

Biochemical And Physiological Effects

1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of inflammatory diseases and conditions. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi. Additionally, it has been shown to have low toxicity, making it a safer alternative to other antimicrobial agents. However, one limitation of using 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. One potential direction is the development of new antibiotics and antifungal agents based on the structure of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane. Additionally, further research could be done to investigate the potential use of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in the treatment of cancer and neurodegenerative diseases. Finally, efforts could be made to improve the solubility of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane in water, making it more versatile in lab experiments.
In conclusion, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in these areas could lead to the development of new treatments for various diseases and conditions.

Synthesis Methods

1-(4-Nitrophenyl)-2-dichloroacetamidoethane can be synthesized through a multistep process involving the reaction of 4-nitroaniline with ethyl chloroacetate, followed by the reaction of the resulting product with thionyl chloride and ethylenediamine. This process results in the formation of 1-(4-Nitrophenyl)-2-dichloroacetamidoethane, which can be purified through recrystallization.

Scientific Research Applications

1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, 1-(4-Nitrophenyl)-2-dichloroacetamidoethane has been shown to inhibit the growth of cancer cells, suggesting its potential use in cancer therapy.

properties

CAS RN

102904-25-6

Product Name

1-(4-Nitrophenyl)-2-dichloroacetamidoethane

Molecular Formula

C10H10Cl2N2O3

Molecular Weight

277.1 g/mol

IUPAC Name

2,2-dichloro-N-[2-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C10H10Cl2N2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15)

InChI Key

DUDPYHGWFFLHRW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)[N+](=O)[O-]

Other CAS RN

102904-25-6

synonyms

1-(4-nitrophenyl)-2-dichloroacetamidoethane
N-(2-(4-nitrophenethyl))dichloroacetamide
NO2DCA
PNO2DCAE

Origin of Product

United States

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